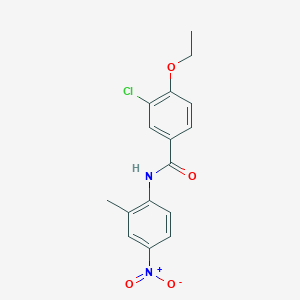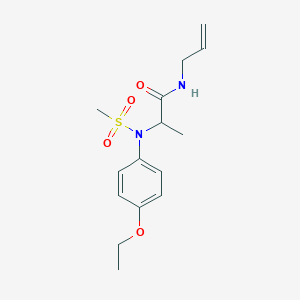![molecular formula C21H23ClN4O4 B3978006 4-{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978006.png)
4-{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
説明
4-{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. CNQX is widely used in scientific research to investigate the role of glutamate neurotransmission in various physiological and pathological conditions.
作用機序
CNQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This leads to a decrease in synaptic transmission and a reduction in excitatory activity in the brain.
Biochemical and Physiological Effects:
CNQX has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. It has been shown to reduce excitotoxicity in various models of neurodegenerative diseases, as well as to block the development of epileptiform activity in the brain. CNQX has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of CNQX is its high selectivity for the AMPA subtype of glutamate receptors, which allows for more specific investigation of the role of glutamate neurotransmission in various physiological and pathological conditions. However, CNQX also has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.
将来の方向性
There are many potential future directions for research related to CNQX and its role in glutamate neurotransmission. One area of interest is the development of more selective and potent AMPA receptor antagonists for use in basic research and potential therapeutic applications. Another area of interest is the investigation of the role of glutamate neurotransmission in various psychiatric disorders, including depression and anxiety. Additionally, there is ongoing research related to the potential use of CNQX and other glutamate receptor antagonists in the treatment of various neurological and psychiatric disorders.
科学的研究の応用
CNQX is a valuable tool for studying the role of glutamate neurotransmission in various physiological and pathological conditions. It has been used extensively in research related to neurodegenerative diseases, epilepsy, stroke, and pain. CNQX is also used in studies related to learning and memory, as well as drug addiction and withdrawal.
特性
IUPAC Name |
(2-chlorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c22-18-4-2-1-3-17(18)21(27)25-9-7-23(8-10-25)16-5-6-19(26(28)29)20(15-16)24-11-13-30-14-12-24/h1-6,15H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEVOGCGAIHSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-furylmethyl){5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3977935.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B3977941.png)



![N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3977953.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3977961.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3977963.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3977976.png)

![1-{[(2-bromobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3977989.png)
![1-butyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977991.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977999.png)